

# Pranlukast hemihydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pranlukast hemihydrate

Cat. No.: B1239672 Get Quote

# Pranlukast Hemihydrate: A Technical Guide for Researchers

**Pranlukast hemihydrate** is a potent and selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist. It is utilized in research and pharmaceuticals for its role in modulating inflammatory pathways, primarily in the context of respiratory diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of its chemical identifiers, mechanism of action, and relevant experimental protocols for drug development professionals and scientists.

## **Chemical Identifiers and Properties**

**Pranlukast hemihydrate** is the hydrated form of Pranlukast. Its chemical and physical properties are summarized in the table below.



| Identifier Type   | Value                                                                                         | Source(s)    |
|-------------------|-----------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 150821-03-7                                                                                   | [1][2][3][4] |
| IUPAC Name        | N-[4-oxo-2-(2H-tetrazol-5-<br>yl)chromen-8-yl]-4-(4-<br>phenylbutoxy)benzamide<br>hemihydrate | [1]          |
| Molecular Formula | C27H23N5O4 • 0.5H2O                                                                           | [2]          |
| Molecular Weight  | 490.51 g/mol                                                                                  | [2][5]       |
| InChI Key         | BNGZNZUNROGDHT-<br>UHFFFAOYSA-N                                                               | [3]          |
| Canonical SMILES  | C1=CC=C(C=C1)CCCCOC2=<br>CC=C(C=C2)C(=O)NC3=CC=<br>CC4=C3OC(=CC4=O)C5=NN<br>N=N5.O            | [6]          |
| Synonyms          | ONO-1078 hemihydrate, SB<br>205312                                                            | [3][4][6]    |
| Appearance        | White to light yellow powder or crystals                                                      |              |
| Melting Point     | 231°C to 234°C                                                                                |              |
| Solubility        | Soluble in DMSO                                                                               | [4]          |

## **Mechanism of Action**

**Pranlukast hemihydrate**'s primary mechanism of action is the competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT1).[1][7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid.[8][9] By blocking the binding of these leukotrienes to CysLT1, Pranlukast inhibits downstream signaling pathways that lead to bronchoconstriction, airway edema, and mucus secretion.[1]

Interestingly, some studies suggest that Pranlukast may also possess anti-inflammatory effects independent of CysLT1 receptor antagonism. Research has shown its ability to inhibit the



activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10][11]

# **Signaling Pathway**

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Pranlukast.





binds to

Click to download full resolution via product page

Leukotriene signaling pathway and Pranlukast's mechanism of action.



# **Experimental Protocols**

This section details methodologies for key experiments involving **Pranlukast hemihydrate**.

## **CysLT1 Receptor Binding Assay**

This protocol is adapted from radioligand binding studies used to determine the affinity of compounds for the CysLT1 receptor.[12]

Objective: To determine the binding affinity (Ki) of **Pranlukast hemihydrate** for the CysLT1 receptor.

#### Materials:

- HEK293 cells expressing the human CysLT1 receptor.
- [3H]-LTD4 (radioligand).
- Pranlukast hemihydrate.
- Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2).
- · Scintillation fluid and counter.

#### Procedure:

- Culture and harvest HEK293-CysLT1R cells.
- Prepare cell membranes by homogenization and centrifugation.
- In a 96-well plate, add a constant concentration of [3H]-LTD4 and varying concentrations of
   Pranlukast hemihydrate to the cell membrane preparation.
- Incubate at room temperature for a specified time to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold binding buffer.



- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the Ki value using competitive binding analysis software.

# NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol is based on studies investigating the effect of Pranlukast on NF-kB activation.[11]

Objective: To determine if **Pranlukast hemihydrate** inhibits NF-κB activation in response to an inflammatory stimulus.

#### Materials:

- Human epithelial cell line (e.g., NCI-H292).
- NF-κB luciferase reporter plasmid.
- · Transfection reagent.
- Lipopolysaccharide (LPS) or other inflammatory stimulus.
- Pranlukast hemihydrate.
- Luciferase assay reagent.
- · Luminometer.

#### Procedure:

- Seed NCI-H292 cells in a 24-well plate.
- Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
- After 24 hours, pretreat the cells with varying concentrations of Pranlukast hemihydrate for a specified duration.
- Stimulate the cells with LPS to induce NF-κB activation.







- After the stimulation period, lyse the cells and measure luciferase activity using a luminometer.
- Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
- Analyze the data to determine the dose-dependent inhibitory effect of Pranlukast on NF-κB activation.





Click to download full resolution via product page

Experimental workflow for the NF-kB luciferase reporter assay.



## In Vivo Oral Bioavailability Study in Rats

This protocol is a general guideline based on pharmacokinetic studies of **Pranlukast** hemihydrate.[14][15][16]

Objective: To determine the oral bioavailability of a **Pranlukast hemihydrate** formulation.

#### Materials:

- Male Sprague-Dawley rats.
- Pranlukast hemihydrate formulation.
- · Vehicle control.
- Oral gavage needles.
- Blood collection supplies (e.g., heparinized tubes).
- · Centrifuge.
- HPLC system for drug quantification in plasma.

#### Procedure:

- Fast rats overnight with free access to water.
- Administer the Pranlukast hemihydrate formulation or vehicle control via oral gavage at a specified dose.
- Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Process the blood samples to obtain plasma by centrifugation.
- Extract Pranlukast from the plasma samples.
- Quantify the concentration of Pranlukast in the plasma samples using a validated HPLC method.



 Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability.

## Conclusion

**Pranlukast hemihydrate** is a well-characterized CysLT1 receptor antagonist with additional potential anti-inflammatory mechanisms. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its NF-κB inhibitory activity could unveil new therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy Pranlukast hemihydrate | 150821-03-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pranlukast Hemihydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pranlukast inhibits NF-kappa B activation in human monocytes/macrophages and T cells
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pranlukast inhibits NF-kappaB activation and MUC2 gene expression in cultured human epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-microemulsifying drug-delivery system for improved oral bioavailability of pranlukast hemihydrate: preparation and evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Pranlukast hemihydrate CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239672#pranlukast-hemihydrate-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com